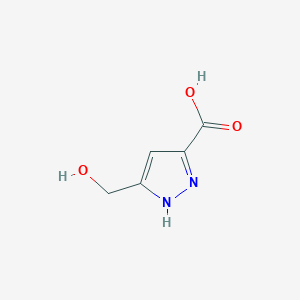

![molecular formula C29H32N4O5S B6281374 (2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide CAS No. 1448188-69-9](/img/structure/B6281374.png)

(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide

Vue d'ensemble

Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the stoichiometry, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Targeted Protein Degradation

VL285 Phenol: is utilized as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein . This application is crucial for targeted protein degradation, a process that selectively eliminates malfunctioning or disease-causing proteins within cells . The compound’s ability to bind to VHL protein makes it an integral part of PROTAC (proteolysis-targeting chimeras) technology, offering an alternative to traditional inhibitors .

PROTAC Technology

In PROTAC technology, VL285 Phenol serves as a connecting molecule between an E3 ubiquitin ligase and a target protein, leading to the latter’s ubiquitination and subsequent degradation by the proteasome . This technology is particularly promising for drug development, as it allows for the elimination of proteins that are otherwise considered “undruggable” due to the lack of enzymatic activity or a binding pocket .

Cancer Research

The compound’s role in PROTAC technology has significant implications for cancer research. By degrading oncogenic proteins that contribute to tumor growth and survival, VL285 Phenol -based PROTACs can be designed to combat various forms of cancer. This approach is being explored as a potential treatment for cancers that have developed resistance to other forms of therapy .

Neurodegenerative Diseases

VL285 Phenol: may also have applications in the treatment of neurodegenerative diseases. By targeting proteins that aggregate abnormally in conditions such as Alzheimer’s and Parkinson’s disease, researchers hope to develop therapies that can halt or reverse the progression of these debilitating illnesses .

Autoimmune Disorders

In autoimmune disorders, the immune system mistakenly attacks the body’s own tissuesVL285 Phenol could be used to degrade specific proteins that play a role in this aberrant immune response, potentially leading to new treatments for diseases like rheumatoid arthritis and lupus .

Infectious Diseases

The ability to target and degrade proteins is also beneficial in the fight against infectious diseasesVL285 Phenol could be engineered to target viral or bacterial proteins, aiding in the development of novel antimicrobial agents that could be used to treat resistant strains of infections .

Metabolic Disorders

Metabolic disorders, which include conditions like diabetes and obesity, could be addressed by using VL285 Phenol to degrade proteins that regulate metabolism. This could lead to innovative treatments that help restore normal metabolic function in affected individuals .

Cardiovascular Diseases

Finally, VL285 Phenol has potential applications in cardiovascular diseases. By targeting proteins involved in cholesterol regulation and plaque formation, it may be possible to develop therapies that prevent or treat atherosclerosis and other heart-related conditions .

Mécanisme D'action

Target of Action

VL285 Phenol, also known as (2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide, is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades proteins .

Mode of Action

VL285 Phenol interacts with its target, the VHL protein, to facilitate targeted protein degradation . This is achieved through a technology known as PROTAC (proteolysis-targeting chimeras) . The compound serves as a bridge, bringing the VHL protein into close proximity with the protein to be degraded .

Biochemical Pathways

The biochemical pathways affected by VL285 Phenol are those involved in protein degradation. The compound operates within the ubiquitin-proteasome system , a major pathway for protein degradation in cells . By recruiting the VHL protein, VL285 Phenol facilitates the ubiquitination and subsequent degradation of target proteins .

Result of Action

The primary result of VL285 Phenol’s action is the degradation of specific target proteins . By recruiting the VHL protein, the compound facilitates the tagging of these proteins with ubiquitin, marking them for destruction by the proteasome . This can have various molecular and cellular effects, depending on the function of the proteins being degraded .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S/c1-16(2)25(33-13-20-6-4-5-7-22(20)28(33)37)29(38)32-14-21(34)11-23(32)27(36)30-12-19-9-8-18(10-24(19)35)26-17(3)31-15-39-26/h4-10,15-16,21,23,25,34-35H,11-14H2,1-3H3,(H,30,36)/t21-,23+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZQRBRUYSXXRG-VTZPFEBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | |

CAS RN |

1448188-69-9 | |

| Record name | (2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.